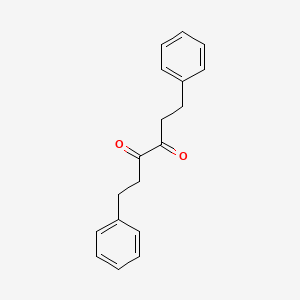

1,6-Diphenylhexane-3,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

6958-90-3 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

1,6-diphenylhexane-3,4-dione |

InChI |

InChI=1S/C18H18O2/c19-17(13-11-15-7-3-1-4-8-15)18(20)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |

InChI Key |

UBGBMZWHIZIPRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Diphenylhexane 3,4 Dione and Its Analogues

Established Reaction Pathways for Dione (B5365651) Backbone Formation

The formation of the central dione backbone of 1,6-diphenylhexane-3,4-dione is primarily achieved through a few key synthetic strategies. These include the widely used Friedel-Crafts acylation, cascade reactions that form multiple bonds in a single operation, and conversions from related organic precursor molecules.

Friedel-Crafts Acylation Strategies

The most common and industrially relevant method for synthesizing 1,6-diphenylhexane-3,4-dione is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst. iitk.ac.innih.gov In the case of 1,6-diphenylhexane-3,4-dione, the synthesis commonly employs benzene (B151609) and adipoyl chloride as the reactants. The Lewis acid catalyst, often aluminum chloride (AlCl₃), activates the adipoyl chloride, facilitating the attack by the benzene rings to form the desired diketone. iitk.ac.in

The reaction is typically carried out in a non-polar solvent like toluene (B28343) to promote cyclization and minimize side reactions. Temperature control, generally keeping the reaction below 80°C, is crucial to prevent decomposition and the formation of unwanted byproducts. Under optimized conditions, this method can achieve high yields, with reported isolated yields of up to 85-90%. Purification of the crude product is usually accomplished through recrystallization or column chromatography.

| Reactants | Catalyst | Solvent | Temperature | Yield |

| Benzene, Adipoyl chloride | Aluminum chloride (AlCl₃) | Toluene | < 80°C | 85-90% |

Table 1. Typical reaction conditions for the Friedel-Crafts acylation synthesis of 1,6-diphenylhexane-3,4-dione.

Cascade Reaction Synthesis Approaches

Cascade reactions, which involve a series of intramolecular or intermolecular transformations occurring in a single pot, offer an efficient route to complex molecules from simpler starting materials. In the context of 1,6-diphenylhexane-3,4-dione and its analogs, cascade reactions have been reported that initiate with a Friedel-Crafts acylation followed by an aldol (B89426) condensation. researchgate.net For instance, the reaction of 1,2,3-trimethoxybenzene (B147658) with adipoyl chloride in the presence of aluminum chloride can lead to the formation of not only the expected 1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione but also isomeric cyclopentene (B43876) derivatives. researchgate.netresearchgate.netacs.org These cyclopentene byproducts are the result of an intramolecular aldol condensation following the initial acylation. researchgate.net

Researchers have also investigated the acid-catalyzed aldol condensation of related 1,6-diones to form five- and six-membered rings. researchgate.netacs.org These studies highlight the potential for cascade sequences to generate diverse molecular scaffolds from a common precursor.

Precursor-Based Conversions from Related Organic Molecules

The synthesis of 1,6-diphenylhexane-3,4-dione can also be achieved through the chemical modification of closely related precursor molecules. For example, the reduction of 1,6-diphenylhexane-1,3,4,6-tetraone can yield the desired dione. semanticscholar.org Additionally, 1,6-diphenylhex-3-ene is listed as a downstream product that can be converted to 1,6-diphenylhexane-3,4-dione. lookchem.com This approach allows for the utilization of different starting materials and provides alternative synthetic pathways to the target compound.

Catalytic Systems in Dione Synthesis

Lewis Acid Catalysis

Lewis acids are indispensable in the primary synthetic route to 1,6-diphenylhexane-3,4-dione, the Friedel-Crafts acylation. iitk.ac.innih.gov Aluminum chloride (AlCl₃) is the most frequently used Lewis acid catalyst for this transformation, effectively activating the acyl chloride for electrophilic attack on the aromatic ring. researchgate.netacs.org Iron(III) chloride (FeCl₃) is another Lewis acid that can be employed. The selection of the Lewis acid can influence the regioselectivity of the reaction. The catalytic role of Lewis acids extends to promoting other reactions as well, such as the formal [4+2] cycloaddition of bicyclobutane ketones with silyl (B83357) dienol ethers, which can be catalyzed by aluminum triflate. rsc.org

| Catalyst | Reaction Type |

| Aluminum chloride (AlCl₃) | Friedel-Crafts Acylation |

| Iron(III) chloride (FeCl₃) | Friedel-Crafts Acylation |

| Aluminum triflate | [4+2] Cycloaddition |

Table 2. Examples of Lewis acids used in the synthesis of diones and related structures. rsc.org

Transition Metal Catalysis

While less common for the direct synthesis of the 1,6-diphenylhexane-3,4-dione backbone itself, transition metal catalysis is a powerful tool for the synthesis of related structures and for functionalizing the core molecule. mdpi.comnih.gov Transition metals, particularly palladium, are widely used in cross-coupling reactions to form carbon-carbon bonds. mdpi.com For instance, the synthesis of various organic scaffolds often employs transition metal-catalyzed reactions like Suzuki-Miyaura, Negishi, and Heck couplings. mdpi.com Although direct application to 1,6-diphenylhexane-3,4-dione synthesis is not extensively documented in the provided results, the principles of transition metal catalysis are fundamental to modern organic synthesis and could be applied to create derivatives of the title compound. uwa.edu.ausioc-journal.cn

Emerging Catalytic Methodologies

The synthesis of α-diketones and their analogues, such as 1,4-diketones, has been advanced by the development of novel catalytic systems that offer improved efficiency and selectivity. One emerging strategy involves a multicatalytic approach for the synthesis of 1,4-diketones. acs.org This method utilizes nitroalkenes as latent 1,2-biselectrophiles in a cascade reaction. For instance, the synthesis of unsymmetrically substituted 1,4-diketones has been achieved using a combination of a thiourea (B124793) derivative and a second organic catalyst (catalyst A) under a nitrogen atmosphere. acs.org This one-pot reaction demonstrates versatility by allowing the formation of complex structures like tetrasubstituted pyrroles from the diketone intermediate. acs.org

Another significant advancement is the application of synergistic photoredox and nickel catalysis for the synthesis of dialkyl ketones. nih.gov This methodology facilitates the coupling of acyl chlorides with secondary alkyltrifluoroborates. For example, the synthesis of 3-methyl-1,6-diphenylhexane-1,4-dione was accomplished using an iridium photocatalyst (Ir[dF(CF₃)ppy]₂(bpy)PF₆) in conjunction with a nickel catalyst (NiCl₂·dme) and a bipyridyl ligand. nih.gov This light-mediated reaction proceeds at room temperature and has proven scalable, offering a modern alternative to traditional methods. nih.gov

Furthermore, research into the acid-catalyzed aldol condensation of 1,6-diphenylhexane-1,6-dione (also known as 1,4-dibenzoylbutane) has shown that such reactions can lead to the formation of five- and six-membered rings, yielding unconjugated enones. researchgate.net The reaction of dimethoxybenzene derivatives with adipoyl chloride in the presence of AlCl₃ can produce not only the expected 1,6-bis(dimethoxyphenyl)hexane-1,6-dione but also cyclized cyclopentene derivatives as major products in a cascade reaction. researchgate.netresearchgate.net

Advanced Synthetic Considerations

Regioselective and Stereoselective Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like analogues of 1,6-diphenylhexane-3,4-dione. Regioselective synthesis of related heterocyclic structures, such as pyrazoles and quinoxalinones, has been extensively studied, providing insights applicable to diketone synthesis. For example, a highly regioselective synthesis of 1,3,5-triaryl-4-alkylpyrazoles has been developed to prepare specific isomers that act as ligands for the estrogen receptor. nih.gov Similarly, switchable, highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones can be achieved by carefully choosing the reaction conditions and starting materials, such as reacting o-phenylenediamines with aroylpyruvates or furan-2,3-diones. beilstein-journals.org These methods highlight how the reactivity of different functional groups can be exploited to direct the reaction to the desired regioisomer. beilstein-journals.org The use of boronic acid-substituted dienophiles has also been shown to effectively control the regioselectivity in Diels-Alder cycloadditions for producing specific regioisomers of complex molecules. mdpi.com

Stereoselectivity is another critical aspect, particularly when creating chiral centers. The stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes has been accomplished through a series of stereocontrolled reactions, including Heck, Suzuki-Miyaura, and iododeboronation reactions. nih.govworktribe.com This demonstrates how modern cross-coupling methods can be employed to control the geometry of double bonds in a polyene chain. nih.govworktribe.com In the synthesis of complex, sp³-rich scaffolds based on natural products, stereoselectivity has been achieved through methods like 1,3-dipolar cycloadditions and stereoselective reductive aminations, often resulting in the formation of a single diastereomer. mdpi.com These advanced strategies underscore the importance of catalyst and reagent control in achieving high stereochemical purity in the final products.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing product yields and minimizing byproducts. Key variables include temperature, reaction time, catalyst loading, and the molar ratio of reactants.

In the synthesis of pyrrole (B145914) derivatives from biomass-based hexanedione, a systematic optimization of conditions was performed. researchgate.net The study found that temperature significantly influenced the yield, with the optimal temperature being 50°C. researchgate.net Higher temperatures led to the formation of byproducts from excessive amination. researchgate.net The reaction time was also critical, with a 60-minute duration providing the peak yield. researchgate.net

Table 1: Optimization of Reaction Conditions for Pyrrole Synthesis from Hexanedione

| Parameter | Value Range | Optimal Value | Resulting Yield |

| Temperature | 25 - 125 °C | 50 °C | 84.5% |

| Time | 20 - 100 min | 60 min | 90.4% |

| Catalyst Amount | 0 - 9 wt. % | 5 wt. % | 90.4% |

| Molar Ratio (1b:1a) | 0.8 - 1.6 | 1.2 | 94.6% |

Data sourced from a study on the synthesis of a pyrrole derivative (1c) from a hexanedione precursor. researchgate.net

Similarly, in multicatalytic approaches for 1,4-diketone synthesis, optimizing the equivalents of reagents and catalysts is essential. In one study, the reaction was optimized by varying the amounts of aldehyde, catalyst, and base to maximize the yield of the desired diketone. acs.org For the synthesis of chalcone (B49325) derivatives, a related class of compounds, adjusting the reaction conditions, such as the choice of base and reaction time, has led to significantly higher yields, making the process more suitable for larger-scale production. atlantis-press.com

Reactivity and Mechanistic Investigations of 1,6 Diphenylhexane 3,4 Dione

Characteristic Reactions of the Alpha-Diketone Moiety

The two adjacent carbonyl groups in 1,6-diphenylhexane-3,4-dione create a highly electrophilic center, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to many of its characteristic transformations.

Nucleophilic Additions and Condensation Reactions

The ketone groups within 1,6-diphenylhexane-3,4-dione are prime targets for nucleophilic addition reactions. In these reactions, a nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This process can be catalyzed by either acid or base. Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org In an acidic environment, the carbonyl oxygen is protonated first, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org

A common example of nucleophilic addition is the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. These reactions typically result in the formation of tertiary alcohols. Another important reaction is the formation of cyanohydrins through the addition of hydrogen cyanide.

Condensation reactions, which involve the initial nucleophilic addition followed by the elimination of a small molecule like water, are also characteristic of 1,6-diphenylhexane-3,4-dione. For instance, it can react with primary amines to form imines, and with hydroxylamine (B1172632) to form oximes. These reactions are often reversible and are influenced by the reaction conditions, such as pH and the removal of water to drive the equilibrium towards the product.

The reaction of 1,6-diphenylhexane-3,4-dione with 2,2'-bipyridine (B1663995) and copper(II) chloride in ethanol (B145695) results in the formation of a bimetallic complex, μ-1,6-Dioxo-1,6-diphenylhexane-3,4-diolato-bis[(2,2′-bipyridine)chloridocopper(II)] dihydrate. researchgate.netclarku.edu In this complex, each copper(II) ion is coordinated to two oxygen atoms from the dione (B5365651), two nitrogen atoms from the bipyridine ligand, and one chloride ion. researchgate.netclarku.edu

Redox Transformations

The α-diketone functionality of 1,6-diphenylhexane-3,4-dione can undergo both oxidation and reduction.

Reduction: The ketone groups can be reduced to secondary alcohols. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The product of this reduction is 1,6-diphenylhexane-3,4-diol. The choice of reducing agent can sometimes allow for selective reduction of one ketone group over the other, although this can be challenging due to the similar reactivity of the two carbonyls.

Oxidation: The α-diketone can be oxidized, leading to cleavage of the carbon-carbon bond between the two carbonyl groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can facilitate this reaction, typically yielding carboxylic acids. For 1,6-diphenylhexane-3,4-dione, this would result in the formation of benzoic acid and other degradation products.

Photochemical Reaction Pathways

The photochemistry of α-diketones is a well-studied area, and 1,6-diphenylhexane-3,4-dione exhibits characteristic photochemical behavior, including Norrish Type II processes.

Norrish Type II Photoprocesses and Solvent Effects

Upon absorption of light, 1,6-diphenylhexane-3,4-dione can be promoted to an excited state. From this excited state, it can undergo a Norrish Type II reaction. This intramolecular process involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. This biradical can then undergo one of two competing pathways: cyclization to form a cyclobutanol (B46151) derivative or fragmentation (cleavage) to yield an enol and an alkene.

Research has shown that the photolysis of 1,6-diphenylhexane-3,4-dione in various solvents, including isotropic and ordered liquid crystalline media, leads to the formation of α-hydroxycyclobutanones as the sole photoproducts. researchgate.net This indicates that in these systems, the cyclization pathway of the 1,4-biradical is highly favored over the fragmentation pathway.

The solvent can have a significant impact on the efficiency and outcome of Norrish Type II reactions. The viscosity and polarity of the solvent can influence the lifetime and conformational dynamics of the biradical intermediate, thereby affecting the ratio of cyclization to fragmentation products.

Quantum Yield Analysis in Photochemical Studies

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. nih.gov In the context of the photochemistry of 1,6-diphenylhexane-3,4-dione, the quantum yield for its disappearance has been investigated. researchgate.net

Studies have revealed that the quantum yields for the disappearance of 1,6-diphenylhexane-3,4-dione tend to decrease as the temperature increases in all investigated media. researchgate.net Interestingly, the quantum yield ratio for its disappearance in cholesteric mesophases versus hexane (B92381) is less than one, suggesting that the ordered environment of the liquid crystal hinders the photochemical process compared to the isotropic solvent. researchgate.net

| Parameter | Observation | Reference |

| Photoproducts | α-Hydroxycyclobutanones | researchgate.net |

| Temperature Effect | Quantum yield decreases with increasing temperature | researchgate.net |

| Solvent Effect | Quantum yield ratio (cholesteric mesophases/hexane) < 1 | researchgate.net |

Reaction Mechanisms and Intermediates

The reactions of 1,6-diphenylhexane-3,4-dione proceed through various mechanisms involving distinct intermediates.

In nucleophilic addition reactions , the key intermediate is the tetrahedral alkoxide formed after the initial attack of the nucleophile on a carbonyl carbon. libretexts.org The stability and subsequent reactivity of this intermediate determine the final product.

For redox reactions , the mechanisms can be complex. The reduction with metal hydrides involves the transfer of a hydride ion to the carbonyl carbon. Oxidation with agents like permanganate likely proceeds through the formation of a cyclic manganate (B1198562) ester intermediate.

In photochemical reactions , the primary intermediate is the excited state of the diketone. Following intersystem crossing, the triplet excited state is often the reactive species. The subsequent Norrish Type II reaction proceeds through a 1,4-biradical intermediate , which is a key species that dictates the final product distribution between cyclization and fragmentation. The detection and characterization of such transient intermediates often require specialized techniques like laser flash photolysis.

Kinetic Analysis and Rate Determinations

The photochemical behavior of 1,6-diphenylhexane-3,4-dione is characterized by its participation in Norrish Type II reactions. researchgate.netresearchgate.net This type of reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group. wikipedia.org

Investigations into the photoreactivity of 1,6-diphenylhexane-3,4-dione have demonstrated that the quantum yields for its disappearance tend to decrease as the temperature increases. researchgate.netresearchgate.net This observation suggests a complex relationship between the excited state lifetime, conformational mobility, and the efficiency of the hydrogen abstraction process. The reaction has been studied in various media, including isotropic solvents like hexane and ordered liquid crystalline solvents. researchgate.netresearchgate.net In contrast to other diones like octane-4,5-dione, the quantum yield ratio for the disappearance of 1,6-diphenylhexane-3,4-dione in cholesteric mesophases versus hexane is less than one, indicating that the ordered solvent environment hinders the reaction efficiency for this specific molecule. researchgate.net

Table 1: Influence of Temperature on the Photoreaction of 1,6-Diphenylhexane-3,4-dione

| Parameter | Trend with Increasing Temperature | Reference |

| Quantum Yield (Φ) of Disappearance | Decreases | researchgate.netresearchgate.net |

This table illustrates the qualitative trend observed in the quantum yield of the Norrish Type II photoreaction of 1,6-diphenylhexane-3,4-dione with changes in temperature.

Investigation of Reaction Intermediates

The accepted mechanism for the Norrish Type II reaction involves the formation of a short-lived, high-energy intermediate. wikipedia.org For 1,6-diphenylhexane-3,4-dione, excitation of one of the carbonyl groups to an excited singlet state, followed by intersystem crossing to a triplet state, initiates the reaction. This excited carbonyl then abstracts a hydrogen atom from the γ-carbon, leading to the formation of a 1,4-biradical as a primary photoproduct. wikipedia.orgrsc.org

The detection and characterization of such transient species are typically accomplished using time-resolved spectroscopic techniques, most notably laser flash photolysis. tesisenred.net This method allows for the direct observation of the absorption spectra of short-lived intermediates like triplet states and biradicals. researchgate.net Although specific transient absorption spectra for 1,6-diphenylhexane-3,4-dione are not detailed in the provided search results, the methodology is standard for elucidating such photochemical reaction mechanisms.

Following its formation, the 1,4-biradical intermediate of 1,6-diphenylhexane-3,4-dione undergoes further reaction. The primary pathway observed is intramolecular recombination of the two radical centers, a process known as the Yang cyclization. rsc.org This step results in the formation of a substituted cyclobutane (B1203170) ring, yielding α-hydroxycyclobutanones as the sole detected photoproducts in a 1:1 diastereomeric mixture. researchgate.netresearchgate.net

Figure 1: Proposed Mechanism for the Norrish Type II Reaction of 1,6-Diphenylhexane-3,4-dione

This simplified schematic illustrates the key steps and intermediates involved in the photochemical transformation of 1,6-diphenylhexane-3,4-dione.

Dicarbonyl Cleavage Reactions in Chemical Systems

The carbon-carbon bond between the two carbonyl groups in 1,6-diphenylhexane-3,4-dione is susceptible to cleavage under specific chemical conditions. One notable example is the cleavage mediated by N-heterocyclic carbenes (NHCs). wikipedia.org

Research into agents that can break crosslinks derived from glucose has explored the reaction of NHCs with α-dicarbonyl compounds. In these studies, 1,6-diphenylhexane-3,4-dione serves as a model substrate. It has been demonstrated that thiazolium salt-derived NHC precursors can effectively cleave the dicarbonyl bond. For example, a bis-alkyl diketone substrate, structurally related to 1,6-diphenylhexane-3,4-dione, is cleanly cleaved to yield the corresponding carboxylic acid in high yield (82%) when treated with a specific NHC precursor. wikipedia.org The efficiency of this cleavage is highly dependent on the structure of the NHC, with N-phenacyl substituted thiazolium precursors showing particular efficacy. wikipedia.org

The proposed mechanism suggests that N-benzyl derivatives of the NHC precursor react slowly with the dicarbonyl substrate but are capable of catalytic turnover. wikipedia.org This reactivity is of significant interest in the context of breaking advanced glycation end-product (AGE) crosslinks, which are implicated in various disease states.

Table 2: N-Heterocyclic Carbene (NHC)-Mediated Cleavage of an α-Dicarbonyl Substrate

| NHC Precursor | Substrate | Product | Yield | Reference |

| Thiazolium-derived NHC | Bis-alkyl diketone (14) | Acid (18) | 82% | wikipedia.org |

| NHC Precursor (4) | Bis-alkyl diketone (14) | Acid (18) | 14% | wikipedia.org |

| Thiazolium-derived NHC | Benzil (B1666583) (15) | Benzoic Acid | 14% | wikipedia.org |

| NHC Precursor (4) | Benzil (15) | Benzoic Acid | 1% | wikipedia.org |

This table summarizes the reported yields for the cleavage of different α-dicarbonyl compounds, including a model bis-alkyl diketone, using various N-heterocyclic carbene precursors. The data is sourced from a study on dicarbonyl cleavage reactions. wikipedia.org

Structural Modifications and Analogue Development of 1,6 Diphenylhexane 3,4 Dione

Synthesis of Substituted Aryl and Alkyl Analogues

The synthesis of analogues of 1,6-diphenylhexane-3,4-dione can be approached by modifying either the aromatic rings or the aliphatic chain. These modifications allow for a systematic investigation of how electronic and steric factors influence the compound's reactivity and properties.

Phenyl Ring Derivatization

The introduction of substituents on the phenyl rings of 1,6-diphenylhexane-3,4-dione can be achieved through classical electrophilic aromatic substitution reactions. However, a more common and versatile approach involves the synthesis of the entire molecule from appropriately substituted starting materials. For instance, the synthesis of 1,6-diarylhexane-3,4-diones can be accomplished using methods analogous to those for preparing α-diketones, such as the oxidation of corresponding α-hydroxy ketones or the coupling of carboxylic acid derivatives. organic-chemistry.org

One established method for creating unsymmetrical heteroaryl 1,2-diketones involves a heteroarylation/oxidation sequence. nih.gov This strategy could be adapted to synthesize 1,6-diphenylhexane-3,4-dione analogues with different substituents on each phenyl ring. The process would begin with a suitable precursor that is then subjected to heteroarylation followed by oxidation to yield the desired dione (B5365651). nih.gov

Below is a table summarizing potential substituted aryl analogues and the precursor starting materials that could be used for their synthesis.

| Substituted Aryl Analogue | Potential Precursor 1 | Potential Precursor 2 |

| 1,6-Bis(4-methoxyphenyl)hexane-3,4-dione | 4-Methoxyphenylacetic acid derivative | 4-Methoxyphenylacetic acid derivative |

| 1,6-Bis(4-chlorophenyl)hexane-3,4-dione | 4-Chlorophenylacetic acid derivative | 4-Chlorophenylacetic acid derivative |

| 1-(4-Nitrophenyl)-6-phenylhexane-3,4-dione | 4-Nitrophenylacetic acid derivative | Phenylacetic acid derivative |

This table presents hypothetical synthetic routes based on established methodologies for α-diketone synthesis.

Hexane (B92381) Backbone Modifications

Modifications to the hexane backbone of 1,6-diphenylhexane-3,4-dione can introduce steric bulk or functional groups that can significantly alter the molecule's conformation and reactivity. Alkylation at the α-positions to the carbonyl groups (C2 and C5) can be challenging due to the potential for competing reactions. However, methods developed for the regioselective alkylation of similar dione systems, such as 2-methylcyclohexane-1,3-dione, could potentially be adapted. nih.gov These methods often involve the use of protecting groups or specific reaction conditions to direct the alkylation to the desired position. nih.gov

Another approach for modifying the backbone involves the use of Grignard reagents. mnstate.eduadichemistry.comwikipedia.org While Grignard reagents typically add to carbonyl groups to form alcohols, their utility in modifying the carbon skeleton of diones can be explored under specific conditions or with appropriate substrates. For instance, a Grignard reagent could be used to introduce an alkyl or aryl group at a specific position on a precursor molecule before the dione functionality is installed.

The following table outlines potential modifications to the hexane backbone and the synthetic strategies that could be employed.

| Backbone Modification | Potential Synthetic Strategy |

| 2-Methyl-1,6-diphenylhexane-3,4-dione | Regioselective alkylation of a suitable precursor |

| 2,5-Dimethyl-1,6-diphenylhexane-3,4-dione | Alkylation of a precursor with two equivalents of a methylating agent |

| Introduction of a hydroxyl group | Reduction of one of the carbonyl groups |

This table illustrates theoretical modifications based on general organic synthesis principles.

Cyclization and Heterocyclic Ring Formation derived from the Dione Scaffold

The 1,2-dicarbonyl moiety of 1,6-diphenylhexane-3,4-dione is a key functional group for the synthesis of various heterocyclic compounds. nih.govresearchgate.net Condensation reactions with binucleophilic reagents are a common strategy to form new rings.

A prominent example is the synthesis of quinoxalines through the condensation of α-dicarbonyl compounds with aromatic 1,2-diamines. nih.gov In the case of 1,6-diphenylhexane-3,4-dione, reaction with a substituted o-phenylenediamine (B120857) would yield a 2,3-disubstituted quinoxaline (B1680401) derivative. The substituents on the hexane backbone of the dione would become substituents on the newly formed pyrazine (B50134) ring of the quinoxaline.

Similarly, reaction with 1,2-diaminoalkanes, such as 1,2-diaminocyclohexane, would lead to the formation of tetrahydropyrazino[2,3-b]quinoxalines. quickcompany.in The versatility of this reaction allows for the creation of a diverse library of heterocyclic compounds.

The following table summarizes some of the heterocyclic systems that can be derived from 1,6-diphenylhexane-3,4-dione.

| Heterocyclic System | Reagent |

| Quinoxaline derivatives | Substituted o-phenylenediamines |

| Pyrazine derivatives | Ammonia and a reducing agent |

| Thiazole derivatives | Lawesson's reagent followed by reaction with an α-haloketone |

| Imidazole derivatives | Ammonia, an aldehyde, and an acid catalyst |

This table is based on known reactions of α-diketones.

Structure-Reactivity Relationship Studies in 1,6-Diphenylhexane-3,4-dione Analogues

The synthesis of a library of 1,6-diphenylhexane-3,4-dione analogues with systematic structural variations is essential for conducting structure-reactivity relationship (SAR) studies. By correlating changes in the molecular structure with observed chemical reactivity or biological activity, researchers can gain insights into the key features responsible for a particular effect.

For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings can modulate the electrophilicity of the carbonyl carbons. The reactivity of aldehydes and ketones is known to be influenced by electronic effects; aldehydes are generally more reactive than ketones due to the electron-donating nature of alkyl groups. libretexts.org Similarly, substituents on the aryl rings of 1,6-diaryl-3,4-diones would be expected to influence the reactivity of the dione moiety.

Modifications to the hexane backbone can impact the steric environment around the carbonyl groups, potentially influencing the accessibility of the carbonyls to nucleophiles. The inherent reactivity of α,β-unsaturated carbonyl compounds, which can act as Michael acceptors, highlights how structural modifications can introduce new modes of reactivity. researchgate.net

Systematic studies on a series of analogues would allow for the development of quantitative structure-activity relationships (QSAR), providing predictive models for the design of new compounds with desired properties.

Advanced Spectroscopic and Crystallographic Investigations in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 1,6-diphenylhexane-3,4-dione, both ¹H and ¹³C NMR would be employed to confirm its molecular framework. Although specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its chemical structure. nih.govyoutube.comlibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups and the aliphatic protons of the hexane (B92381) chain. The phenyl protons would typically appear in the downfield region (δ 7.0-7.5 ppm). The protons on the hexane chain would show more complex patterns due to their proximity to the electron-withdrawing ketone groups. The methylene (B1212753) protons adjacent to the phenyl groups (C1 and C6) would be expected at a different chemical shift than those adjacent to the carbonyl groups (C2 and C5).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. acs.org The most characteristic signals would be from the two carbonyl carbons (C3 and C4), which are expected to resonate far downfield, typically in the range of δ 190-215 ppm. oregonstate.eduopenstax.orglibretexts.org The carbons of the phenyl rings would appear in the aromatic region (δ 120-140 ppm), while the aliphatic carbons of the hexane chain would be found in the upfield region of the spectrum. Computational methods and machine learning algorithms are increasingly used to predict NMR chemical shifts with high accuracy, providing a powerful tool for structure validation in the absence of experimental reference data. nih.govresearchgate.net

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Proton Environment | Expected Chemical Shift (δ, ppm) | Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Phenyl (C₆H₅) | ~ 7.1 - 7.4 | Carbonyl (C=O) | ~ 205 - 215 |

| -CH₂- (adjacent to C₆H₅) | ~ 2.9 - 3.1 | Phenyl (ipso-C) | ~ 140 - 142 |

| -CH₂- (adjacent to C=O) | ~ 2.7 - 2.9 | Phenyl (ortho, meta, para-C) | ~ 125 - 130 |

| Aliphatic (-CH₂-) | ~ 30 - 45 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline form. wikipedia.orgnih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. excillum.comrigaku.com

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a high-quality single crystal of 1,6-diphenylhexane-3,4-dione is required. creativebiomart.net The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields an electron density map from which the positions of individual atoms can be determined. For 1,6-diphenylhexane-3,4-dione, this would confirm the connectivity of the atoms and reveal the specific spatial orientation of the phenyl rings relative to the hexane-dione backbone.

Mass Spectrometry for Reaction Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. fiveable.me

For 1,6-diphenylhexane-3,4-dione (C₁₈H₁₈O₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight, approximately 266.13 g/mol . guidechem.com High-resolution mass spectrometry could confirm the elemental composition.

The fragmentation pattern is particularly informative. In electron ionization (EI) mass spectrometry, the molecular ion can break apart in predictable ways. libretexts.orgchemguide.co.uk Major fragmentation pathways for diketones often involve α-cleavage, which is the breaking of the bond adjacent to a carbonyl group. core.ac.ukjove.com For 1,6-diphenylhexane-3,4-dione, this could lead to the formation of various charged fragments.

| m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 266 | [C₁₈H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 161 | [C₆H₅CH₂CH₂COCO]⁺ | Cleavage of C4-C5 bond |

| 133 | [C₆H₅CH₂CH₂CO]⁺ | Cleavage of C3-C4 bond |

| 105 | [C₆H₅CH₂CH₂]⁺ | Cleavage of C2-C3 bond |

| 91 | [C₆H₅CH₂]⁺ | Benzyl cation (rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are exceptionally useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The most prominent feature in the IR spectrum of 1,6-diphenylhexane-3,4-dione would be a very strong and sharp absorption band corresponding to the C=O stretching vibration of the two ketone groups. spectroscopyonline.com For saturated, acyclic ketones, this peak typically appears in the range of 1710-1720 cm⁻¹. oregonstate.eduopenstax.orglibretexts.org Other expected absorptions would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic chain (just below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic rings (~1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. The C=O stretch in 1,6-diphenylhexane-3,4-dione would also be visible in the Raman spectrum. Often, more symmetric vibrations, such as the breathing modes of the phenyl rings, give rise to strong Raman signals.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Strong |

| Ketone C=O Stretch | 1710 - 1720 | Strong | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

Applications and Advanced Research Trajectories Involving 1,6 Diphenylhexane 3,4 Dione

Utility as a Synthon in Complex Organic Synthesis

A synthon is a conceptual unit within a molecule that assists in the formation of a synthetic strategy. The 1,4-dicarbonyl motif in 1,6-Diphenylhexane-3,4-dione is a classic and powerful synthon for the construction of diverse and complex molecular architectures.

The most prominent application of 1,4-diketones like 1,6-Diphenylhexane-3,4-dione is in the synthesis of five-membered heterocyclic compounds through the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of the diketone with various reagents under acidic or specific conditions to yield substituted furans, pyrroles, and thiophenes. These heterocycles are core components of many natural products and pharmaceutically active molecules. wikipedia.org

By using 1,6-Diphenylhexane-3,4-dione as the starting material, multifunctional molecules featuring a central heterocyclic ring flanked by two phenylethyl substituents can be readily prepared. The general transformations are summarized below.

| Target Heterocycle | Reagent(s) | Conditions | Resulting Compound Structure |

| Furan | Dehydrating agent (e.g., P₂O₅, H₂SO₄) | Acid catalysis, heat | 2,5-bis(2-phenylethyl)furan |

| Pyrrole (B145914) | Primary amine (R-NH₂) or Ammonia (NH₃) | Heat, often with acid catalyst | 1-substituted-2,5-bis(2-phenylethyl)pyrrole |

| Thiophene | Sulfurizing agent (e.g., Lawesson's reagent, P₄S₁₀) | Heat | 2,5-bis(2-phenylethyl)thiophene |

This table illustrates the expected products from the Paal-Knorr reaction using 1,6-Diphenylhexane-3,4-dione as the precursor.

These synthetic routes demonstrate the utility of 1,6-Diphenylhexane-3,4-dione as a foundational building block, enabling access to a library of complex molecules with varied electronic and structural properties conferred by the central heteroatom.

Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. baranlab.org Multicomponent reactions (MCRs) similarly combine three or more reactants in one pot to form a product that incorporates portions of all reactants. researchgate.netoiccpress.com These strategies are highly valued in modern chemistry for their efficiency, atom economy, and ability to rapidly build molecular complexity.

The structure of 1,6-Diphenylhexane-3,4-dione is well-suited for such processes. The two carbonyl groups can react sequentially with different nucleophiles and electrophiles, initiating a cascade of intramolecular cyclizations and rearrangements. For instance, a three-component reaction could involve the diketone, an amine, and a source of cyanide to generate highly functionalized nitrogen-containing heterocycles. While specific cascade reactions starting from 1,6-Diphenylhexane-3,4-dione are not extensively documented, its potential is inferred from numerous MCRs developed for other 1,4-diketones, which are used to produce complex scaffolds like dihydropyridones and other valuable heterocycles. rsc.orgnih.gov

Ligand Design and Catalytic Applications

The dicarbonyl functionality of 1,6-Diphenylhexane-3,4-dione and its derivatives can be exploited to create sophisticated ligands for metal coordination. These ligands can form stable metal complexes that may exhibit catalytic activity.

The carbonyl groups of 1,6-Diphenylhexane-3,4-dione can be readily converted into other functional groups (e.g., hydroxyls, imines) to create multidentate ligands capable of chelating metal ions. A closely related precursor, 1,6-diphenyl-1,3,4,6-hexanetetrone, which can be viewed as an oxidized derivative, has been used to synthesize a bimetallic copper(II) complex. nih.gov In this structure, the tetraketone is deprotonated to form a tetronediate ligand that bridges two copper centers. This demonstrates how the core C6 backbone of 1,6-Diphenylhexane-3,4-dione can serve as a scaffold for constructing complex coordination compounds. The synthesis involves reacting the precursor with a copper salt and a secondary ligand, such as 2,2′-bipyridine, to satisfy the metal's coordination sphere. nih.gov

The formation of stable metal complexes is a prerequisite for their use in catalysis. Research on a derivative of 1,6-Diphenylhexane-3,4-dione has led to the successful synthesis and crystallographic characterization of a bimetallic copper complex, μ-1,6-Dioxo-1,6-diphenylhexane-3,4-diolato-bis[(2,2′-bipyridine)chloridocopper(II)] dihydrate. nih.gov

In this complex, each copper(II) ion adopts a five-coordinate geometry. The central ligand, derived from the hexanetetrone, acts as a bridge, with each pair of oxygen atoms chelating one copper ion. The remaining coordination sites on each metal are occupied by a 2,2'-bipyridine (B1663995) molecule and a chloride ion.

Structural Details of the Bimetallic Copper(II) Complex nih.gov

| Parameter | Description |

| Formula | [Cu₂(C₁₈H₁₂O₄)Cl₂(C₁₀H₈N₂)₂]·2H₂O |

| Metal Center | Two Copper(II) ions |

| Coordination Geometry | Five-coordinate (nearly planar CuN₂O₂ base) |

| Primary Ligand | Tetronediate derived from 1,6-diphenyl-1,3,4,6-hexanetetrone |

| Secondary Ligands | 2,2′-Bipyridine, Chloride |

| Key Feature | The molecule is centrosymmetric, with the tetronediate ligand bridging the two metal centers. |

This table summarizes the key structural features of a bimetallic complex formed from a ligand scaffold closely related to 1,6-Diphenylhexane-3,4-dione.

While the catalytic activity of this specific complex was not reported, dinuclear metal complexes are of significant interest in catalysis for their ability to facilitate cooperative multi-electron redox processes, which are crucial in reactions like oxidation of organic substrates. researchgate.net

Research in Materials Science and Polymer Chemistry

The application of 1,6-Diphenylhexane-3,4-dione in materials science and polymer chemistry is an emerging area of research. The presence of two reactive carbonyl groups and two terminal phenyl rings provides opportunities for its incorporation into polymeric structures or functional materials.

Diketone-containing monomers can be used in polymerization reactions to create novel polymers. For instance, they can undergo condensation reactions with diamines to form polyimines (Schiff base polymers) or with dihydrazides to form polyhydrazones. These polymers often exhibit interesting properties such as thermal stability and conductivity, making them candidates for electronic and optical materials.

Furthermore, the phenyl groups can enhance the thermal stability and solubility of resulting polymers in organic solvents. The rigid nature of the phenyl groups combined with the flexible hexanedione linker could lead to semi-crystalline or amorphous polymers with unique mechanical and thermophysical properties. While specific polymers derived from 1,6-Diphenylhexane-3,4-dione are not yet prominent in the literature, the fundamental reactivity of its functional groups suggests a strong potential for its use as a monomer or cross-linking agent in the development of new high-performance materials.

Biochemical Mechanistic Probes for In Vitro Investigations

The potential for 1,6-Diphenylhexane-3,4-dione to act as a probe for studying dicarbonyl interactions with biomolecules is a plausible area of investigation, given the known reactivity of dicarbonyl compounds. However, there are no specific studies available that have utilized 1,6-diphenylhexane-3,4-dione for this purpose. Research in this area typically employs other dicarbonyl compounds to investigate mechanisms of glycation and the formation of advanced glycation end-products (AGEs), which are implicated in various diseases.

There is no documented use of 1,6-Diphenylhexane-3,4-dione for the elucidation of molecular mechanisms in biochemical systems. The design of molecular probes is highly specific, and it appears that 1,6-diphenylhexane-3,4-dione has not been identified or synthesized for such applications in the available scientific literature.

Data on 1,6-Diphenylhexane-3,4-dione

| Property | Value |

| Molecular Formula | C18H18O2 |

| CAS Number | 6958-90-3 |

| ChemSpider ID | 217920 |

Future Perspectives and Emerging Directions in 1,6 Diphenylhexane 3,4 Dione Research

The scientific exploration of 1,6-diphenylhexane-3,4-dione, an α-diketone, is poised at the intersection of several cutting-edge research fields. While its foundational chemistry is established, the future of its application and synthesis lies in leveraging modern technological and conceptual advancements. The unique arrangement of its phenyl rings and the reactive vicinal dicarbonyl moiety presents a landscape ripe for innovation, from digitally-driven reaction discovery to the creation of novel sustainable materials. This article explores the prospective research trajectories that could define the next chapter for this compound.

Q & A

Q. Q1: What are the established synthetic routes for 1,6-Diphenylhexane-3,4-dione, and how do reaction conditions influence product purity?

Answer: 1,6-Diphenylhexane-3,4-dione is typically synthesized via Friedel-Crafts acylation or oxidative coupling of diaryl precursors. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ enhance regioselectivity but may introduce metal contamination .

- Solvent polarity : Non-polar solvents (e.g., toluene) favor cyclization, while polar aprotic solvents (e.g., DMF) stabilize intermediates but risk side reactions .

- Temperature control : Lower temperatures (<80°C) reduce decomposition but slow reaction kinetics.

Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the dione from byproducts like diaryl ethers .

Q. Q2: How can spectroscopic methods (NMR, IR) resolve structural ambiguities in 1,6-Diphenylhexane-3,4-dione derivatives?

Answer:

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 190–210 ppm) confirm backbone integrity. Splitting patterns distinguish symmetric vs. asymmetric substitution .

- IR spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and absence of O-H stretches (~3200 cm⁻¹) validate the diketone structure over enol tautomers .

- X-ray crystallography : Resolves steric hindrance in bulky derivatives (e.g., copper(II) complexes), providing bond-length data for computational validation .

Advanced Research Questions

Q. Q3: How do electronic effects of substituents on the phenyl rings modulate the electron-withdrawing capacity of 1,6-Diphenylhexane-3,4-dione in coordination chemistry?

Answer:

- Electron-donating groups (e.g., -OMe) : Increase electron density on the diketone, weakening metal-ligand binding (e.g., Cu²⁺, Ni²⁺) due to reduced Lewis acidity .

- Electron-withdrawing groups (e.g., -NO₂) : Enhance metal coordination via polarization of carbonyl groups, as evidenced by redshifted UV-Vis absorption bands in complexes .

- Methodological validation : Cyclic voltammetry (E₁/₂ shifts) and DFT calculations (HOMO-LUMO gaps) quantify substituent effects on redox activity .

Q. Q4: What experimental strategies address contradictions in reported biological activity data for 1,6-Diphenylhexane-3,4-dione derivatives?

Answer:

- Bioassay standardization : Discrepancies in antimicrobial IC₅₀ values arise from variations in microbial strains (e.g., Gram-positive vs. Gram-negative) and nutrient media .

- Metabolic stability assays : Hepatic microsomal studies (e.g., CYP450 inhibition) differentiate intrinsic activity from artifactually inflated in vitro results .

- Structural analogs : Compare activity of halogenated vs. alkylated derivatives to isolate steric vs. electronic contributions to cytotoxicity .

Q. Q5: How can mechanistic studies elucidate the role of 1,6-Diphenylhexane-3,4-dione in electron-transfer processes for organic photovoltaic (OPV) applications?

Answer:

- Transient absorption spectroscopy : Measures exciton diffusion lengths in bulk heterojunctions (BHJs) with diketone-doped polymers .

- DSC/TGA analysis : Correlates thermal stability (decomposition >250°C) with device longevity under operational stress .

- Mobility measurements : Space-charge-limited current (SCLC) devices quantify hole/electron mobility ratios in diketone-polymer blends .

Data Contradiction Analysis

Q. Q6: Why do computational predictions of 1,6-Diphenylhexane-3,4-dione’s tautomeric equilibrium conflict with experimental observations?

Answer:

- Solvent effects : DFT calculations often assume gas-phase conditions, neglecting solvent stabilization of enol forms (e.g., H-bonding in ethanol) .

- Crystal packing forces : X-ray structures (e.g., hydrate forms) enforce specific tautomers, unlike solution-phase equilibria .

- Resolution : Variable-temperature NMR (-40°C to 25°C) captures dynamic interconversion, reconciling theory and experiment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.